5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
Description
Historical Context of Pyridazine-Thiazole Hybrid Molecules
Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, was first synthesized in 1888 through the condensation of phenylhydrazine and levulinic acid. Thiazole, characterized by a five-membered ring with nitrogen and sulfur atoms, entered the chemical lexicon in 1887 via the work of Hantzsch and Weber. The fusion of these heterocycles gained traction in the late 20th century, driven by discoveries that such hybrids exhibit enhanced electronic delocalization compared to individual components, enabling stronger interactions with biological targets.
Early pyridazine-thiazole hybrids focused on antimicrobial applications, but the incorporation of halogenated aryl groups—such as the 3-chlorobenzyl and 4-fluorophenyl moieties in this compound—emerged as a pivotal innovation to improve pharmacokinetic properties. These structural modifications addressed historical limitations of early hybrids, including poor solubility and metabolic instability.
Significance in Heterocyclic Medicinal Chemistry
The pyridazine-thiazole scaffold occupies a unique niche in drug design due to three synergistic attributes:
- Electronic Complementarity : Pyridazine’s electron-deficient nature (arising from two adjacent nitrogen atoms) pairs with thiazole’s electron-rich sulfur atom, creating a dipole moment that enhances binding to enzymatic active sites.
- Spatial Versatility : The methyl group at position 4 of the thiazole ring introduces steric bulk, potentially improving selectivity for hydrophobic binding pockets.
- Halogen-Directed Interactions : The 3-chlorobenzylthio and 4-fluorophenyl groups enable halogen bonding with protein residues, a feature critical for optimizing target affinity.
Comparative studies demonstrate that such hybrids exhibit up to 10-fold greater potency against cancer cell lines compared to single-heterocycle analogs, with IC₅₀ values as low as 0.57 μM reported for related compounds.
Current Research Landscape and Challenges
Recent advances in synthesizing pyridazine-thiazole derivatives have leveraged high-pressure cyclocondensation techniques, such as Q-Tube reactors, to achieve yields exceeding 85%. However, three key challenges persist:
- Stereochemical Control : The thioether linkage at position 6 of pyridazine introduces axial chirality, necessitating asymmetric synthesis methods to isolate enantiomers with divergent biological activities.
- Metabolic Stability : In vivo studies of analogous compounds reveal rapid glucuronidation of the thiazole sulfur, prompting exploration of bioisosteric replacements like selenazole.
- Selectivity Optimization : While the 4-fluorophenyl group enhances tumor cell uptake, its strong electron-withdrawing effect may inadvertently inhibit cytochrome P450 enzymes, complicating therapeutic deployment.
Ongoing structure-activity relationship (SAR) investigations focus on modulating the chlorobenzyl substituent’s para-substituents to balance potency and safety.
Rationale for Structural Integration of Multiple Pharmacophores
The strategic incorporation of four distinct pharmacophoric elements in this compound—pyridazine, thiazole, 3-chlorobenzylthio, and 4-fluorophenyl—serves three primary objectives:
- PARP1 Inhibition Potential : Molecular docking simulations suggest the pyridazine core mimics nicotinamide adenine dinucleotide (NAD⁺), enabling competitive inhibition of poly(ADP-ribose) polymerase 1 (PARP1), a validated anticancer target.
- Membrane Permeability Enhancement : LogP calculations for this compound (estimated 3.2) indicate superior lipid bilayer penetration compared to non-fluorinated analogs (average LogP 2.1), attributable to the 4-fluorophenyl group’s hydrophobicity.
- Multi-Target Engagement : The thiazole’s sulfur atom may coordinate transition metals in bacterial metalloenzymes, while the chlorobenzyl moiety could disrupt fungal membrane ergosterol biosynthesis—a dual mechanism suggested by activity against Candida albicans (MIC 0.02 mM in related structures).
Table 1 : Key Structural Features and Hypothesized Biological Roles
Properties
IUPAC Name |
5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3S2/c1-13-20(28-21(24-13)15-5-7-17(23)8-6-15)18-9-10-19(26-25-18)27-12-14-3-2-4-16(22)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGQMJQZPWXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its synthesis, mechanisms of action, and various biological effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : Contains nitrogen and sulfur, contributing to its biological activity.
- Pyridazine moiety : Known for various pharmacological effects.
- Chlorobenzyl thio substituent : Enhances reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C21H15ClFN3S2 |
| Molecular Weight | 427.9 g/mol |
| CAS Number | 923201-51-8 |
Synthesis
The synthesis of this compound can be approached through several methods, typically involving the reaction of pyridazine derivatives with chlorobenzyl thio groups. The optimization of synthesis conditions is crucial for achieving desired yields and purity levels.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : In vitro studies demonstrate that thiazole derivatives can inhibit cell growth effectively, with IC50 values indicating potent cytotoxicity.
- HepG2 (Liver Cancer) : Similar compounds have shown effectiveness in reducing cell viability, suggesting a broad spectrum of anticancer activity.
The mechanisms through which this compound exerts its effects include:
- Inhibition of cell cycle progression : The compound may induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Downregulation of key proteins : It has been observed to affect the expression levels of matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are crucial in cancer metastasis and angiogenesis.
Case Studies
Several studies highlight the biological activity of thiazole-containing compounds:
-
Study on MCF-7 Cells :
- Objective : Evaluate cytotoxicity and mechanism.
- Findings : The compound demonstrated an IC50 value of 0.28 µg/mL, indicating strong growth inhibition through apoptosis induction.
-
Antimalarial Activity :
- A series of thiazole analogs were tested against Plasmodium falciparum, showing significant antimalarial activity while maintaining low cytotoxicity in HepG2 cell lines.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Contains amino group | Antimicrobial, anticancer |
| 4-Methylthiazole | Methyl group on thiazole | Antimicrobial |
| Pyridazine Derivatives | Pyridazine core | Anticonvulsant, anti-inflammatory |
The combination of multiple active moieties in this compound suggests enhanced biological activity compared to simpler analogs.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Its thiazole and pyridazine moieties are known to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
Several studies have documented the efficacy of this compound in vitro:
- Study A : In a study published in 2022, it was reported that thiazole derivatives, including this compound, exhibited high cytotoxicity against HT29 colon cancer cells with an IC50 value of 2.01 µM .
- Study B : Another investigation demonstrated that the compound could significantly inhibit cell growth in various human cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Anticonvulsant Applications
The anticonvulsant potential of 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole has been explored through various pharmacological studies.
Case Studies
Research findings indicate promising results:
- Study C : A study found that thiazole-pyridazine hybrids demonstrated significant anticonvulsant activity in animal models, with effective doses lower than those required for traditional anticonvulsants .
- Study D : Another research highlighted that specific derivatives showed protection against seizures induced by pentylenetetrazol (PTZ), suggesting their potential utility in treating epilepsy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazole Derivatives
Key Observations
Halogen Substitution Effects
- Chlorine vs. Fluorine : The target compound’s 3-chlorobenzylthio group offers greater lipophilicity and van der Waals interactions compared to the 3-fluorobenzyl analog . Chlorine’s larger atomic radius may enhance binding pocket occupancy in therapeutic targets, though fluorine’s electronegativity could improve solubility.
- Antimicrobial Activity : Compound 4 (4-chlorophenyl analog) exhibits antimicrobial activity, suggesting that chloro-substituted thiazoles may have enhanced bioactivity compared to fluoro derivatives .
Structural Planarity and Packing
- The target compound’s pyridazine-thiazole core is likely planar, as seen in isostructural analogs (e.g., Compounds 4 and 5), but the 3-chlorobenzyl group may adopt a perpendicular orientation, disrupting molecular stacking . This contrasts with Ligand 19, where the isoxazole-triazole system introduces non-planar regions that could reduce crystallinity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
